N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine
説明
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophen core fused with two benzo[d]thiazole moieties. The 4-fluorobenzo[d]thiazol-2-amine substituent introduces electronic and steric modifications that may enhance pharmacological properties, such as metabolic stability or receptor binding affinity, compared to non-fluorinated analogs. This compound belongs to a class of thiazole derivatives widely investigated for their biological activities, including anti-inflammatory, antimicrobial, and antitumor effects .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3S3/c23-13-7-5-11-17-19(13)25-22(29-17)26-21-18(12-6-1-3-9-15(12)27-21)20-24-14-8-2-4-10-16(14)28-20/h2,4-5,7-8,10-11H,1,3,6,9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQLJRYFHGCPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(C=CC=C4S3)F)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine is a complex heterocyclic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure consists of a benzo[d]thiazole moiety linked to a tetrahydrobenzo[b]thiophene and a fluorobenzo[d]thiazole group.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiazole and thiophene derivatives have been shown to possess significant antibacterial and antifungal properties. The interaction of the thiazole ring with metal ions enhances their bioactivity .
- Anti-inflammatory Effects : Compounds related to this structure have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, certain thiazole derivatives demonstrated significant inhibition of IL-1β and prostaglandin synthesis .
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Biological Activity Data
Here is a summary of the biological activities reported for compounds related to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine:
Case Studies
- Antimicrobial Study : A study investigating the antimicrobial properties of various thiazole derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. The study highlighted the importance of structural features in determining efficacy .
- Anti-inflammatory Research : A compound structurally similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine was tested for its anti-inflammatory effects in vivo. Results showed a significant reduction in paw edema in animal models compared to controls treated with traditional NSAIDs .
- Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures could effectively inhibit cell growth and induce apoptosis via mitochondrial pathways .
類似化合物との比較
Tetrahydrobenzo[b]thiophen Derivatives
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 919850-64-9):
- 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 740769-94-2): Molecular Formula: C8H12N2S Key Features: A simplified analog lacking the benzo[d]thiazole substituents.
Thiazol-2-amine Derivatives
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (Compound 2b):
4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7):
- Molecular Formula : C9H7N3O2S
- Molecular Weight : 229.24
- Key Features : The nitro group enhances electrophilicity, which may improve binding to electron-deficient targets. Synthesized in 94% yield via cyclization .
Q & A
Q. Basic
- ¹H NMR : Identifies aromatic protons (e.g., benzo[d]thiazol-2-yl protons at δ 7.3–7.8 ppm) and aliphatic protons in tetrahydrobenzo[b]thiophene (δ 1.8–2.6 ppm) .
- 13C NMR : Confirms carbonyl carbons (e.g., thiourea C=S at ~180 ppm) and fused aromatic systems .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
How can cyclization reactions involving thioureas be optimized?
Q. Advanced
- Condition Tuning : Acid concentration (e.g., 1M HCl vs. 2M) impacts cyclization efficiency. Lower yields may arise from incomplete intermediate formation, requiring TLC monitoring .
- Byproduct Mitigation : Use ice/water quenching to precipitate products and reduce side reactions (e.g., dimerization) .
What strategies address low yields in multi-step syntheses?
Q. Advanced
- Intermediate Purity : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) improves yields in steps like benzothiazole-amine coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
Which biological assays are suitable for initial activity screening?
Q. Basic
- Antimicrobial : Broth microdilution assays against S. aureus or E. coli (MIC values <50 µg/mL indicate potency) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7) .
How to resolve contradictions between in vitro and in vivo activity?
Q. Advanced
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Poor in vivo results may stem from rapid clearance .
- Structural Modifications : Introduce solubilizing groups (e.g., –SO₃H) while retaining core pharmacophores .
What computational methods predict binding interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PFOR enzyme binding via amide anion motifs) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
How can solubility be enhanced without compromising activity?
Q. Advanced
- Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl groups) to improve solubility .
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
What purification techniques are effective post-synthesis?
Q. Basic
- Recrystallization : Methanol/water mixtures yield high-purity crystals (e.g., melting point analysis at 156–158°C) .
- Chromatography : Flash chromatography with gradient elution (e.g., 5%→20% ethyl acetate in hexane) resolves polar byproducts .
How does crystallography inform mechanistic insights?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
